molecular formula C14H12N2O4 B387511 N-(4-nitrophenyl)-2-phenoxyacetamide CAS No. 102818-93-9

N-(4-nitrophenyl)-2-phenoxyacetamide

Cat. No. B387511
CAS RN: 102818-93-9
M. Wt: 272.26g/mol
InChI Key: OPPGBYUDMBADNI-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a nitrophenyl group (a benzene ring with a nitro group), a phenoxy group (a benzene ring with an oxygen), and an acetamide group (an acetyl group bonded to an amine). These functional groups suggest that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the nitrophenyl group, the phenoxy group, and the acetamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the nitro group on the phenyl ring could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. The nitro group is often involved in reduction reactions, while the phenoxy and acetamide groups could participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the phenoxy and acetamide groups could influence its solubility and stability .

Scientific Research Applications

  • Pharmacological Properties : N-(4-nitrophenyl)-2-phenoxyacetamide and its derivatives exhibit potential pharmacological activities. A study synthesized novel acetamide derivatives with this compound as a nucleus, showing potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).

  • Catalysis in Chemical Reactions : The compound has been studied for its role in the micellar catalysis of hydrolysis reactions. Research on the hydrolysis of N-methyl-N-(4'-nitrophenyl)-2-phenoxyacetamide, in the presence of various buffers and conditions, highlighted the compound's catalytic properties (Broxton, 1981).

  • Synthesis of Insecticidal Agents : Novel derivatives of N-(4-nitrophenyl)-2-phenoxyacetamide have been synthesized for potential use as insecticides. The study explored their efficacy against the cotton leafworm, with some compounds showing promising results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

  • Synthesis of Metallophthalocyanines : The compound has been used in the synthesis of metallophthalocyanines, a class of compounds with applications in materials science. These compounds, featuring phenoxyacetamide units, exhibit increased solubility and have potential in various industrial applications (Ağırtaş & İzgi, 2009).

  • Environmental Degradation Studies : In environmental science, the degradation of related compounds, such as p-nitrophenol, has been investigated. A study identified a gene cluster in Rhodococcus opacus that plays a role in the degradation of p-nitrophenol, providing insights into bioremediation and environmental cleanup processes (Kitagawa, Kimura, & Kamagata, 2004).

  • Anticancer Research : Certain phenoxyacetamide derivatives, including those related to N-(4-nitrophenyl)-2-phenoxyacetamide, have been shown to possess anticancer properties. These compounds have demonstrated activity against various cancer cell lines, suggesting their potential in anticancer drug development (Rani, Pal, Hegde, & Hashim, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the environment in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-(4-nitrophenyl)-2-phenoxyacetamide” would require appropriate safety precautions. The nitro group in particular can be hazardous, as nitro compounds can be explosive under certain conditions .

Future Directions

Future research on this compound could explore its potential uses in various fields, such as medicine or materials science. The unique combination of functional groups in this compound could give it interesting properties that are worth investigating .

properties

IUPAC Name

N-(4-nitrophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(10-20-13-4-2-1-3-5-13)15-11-6-8-12(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGBYUDMBADNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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